molecular formula C11H15ClN2O B5502959 N-(3-chlorophenyl)-N'-isobutylurea

N-(3-chlorophenyl)-N'-isobutylurea

Cat. No. B5502959
M. Wt: 226.70 g/mol
InChI Key: KLOATSBFXVNNHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl urea derivatives involves various chemical reactions, often starting with chlorophenyl isocyanate or analogous chlorophenyl compounds. For example, N-p-Chlorophenyl-N′, N′-dimethylurea was synthesized by reacting p-chlorophenyl isocyanate with dimethylamine, showing the versatility of chlorophenyl compounds in creating urea derivatives (Chiang, 1955).

Molecular Structure Analysis

The molecular structure of chlorophenyl urea derivatives can be complex and varies significantly with the substitution pattern on the phenyl ring. X-ray crystallography confirms the absolute configurations and reveals the stereoisomerism in such compounds, providing insights into their 3D structures (Jane et al., 1996).

Chemical Reactions and Properties

Chlorophenyl urea derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. For example, the synthesis of (E)-isobutyl2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives showcases the reactivity of chlorophenyl compounds with hydrazones and their potential as nonlinear optical materials (Anthony et al., 2023).

Physical Properties Analysis

The physical properties of "N-(3-chlorophenyl)-N'-isobutylurea" and similar compounds are crucial for their application and handling. These properties can be influenced by the molecular structure, as seen in the crystal packing and melting points, which are dictated by the molecular symmetry and lattice energy (Gallagher et al., 2022).

Scientific Research Applications

Biosorption and Wastewater Treatment

A study on the use of a low-cost biosorbent for removing pesticides from wastewater highlighted the potential of lignocellulosic substrates in adsorbing various pesticides, including chlorophenyl derivatives, from contaminated waters. This research suggests that similar compounds to N-(3-chlorophenyl)-N'-isobutylurea might be effectively removed from environmental waters using biosorbent materials, providing a cost-effective method for water purification (Boudesocque et al., 2008).

Enzyme Inhibition and Sensing Applications

Research on thiourea derivatives, which share a functional similarity with urea compounds like N-(3-chlorophenyl)-N'-isobutylurea, demonstrated their efficiency as enzyme inhibitors and mercury sensors. One of the compounds showed significant enzyme inhibition and sensitivity during fluorescence studies for detecting toxic metals. This indicates the potential for developing N-(3-chlorophenyl)-N'-isobutylurea or its derivatives as enzyme inhibitors or components in sensing applications for environmental monitoring or biomedical research (Rahman et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOATSBFXVNNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-methylpropyl)urea

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